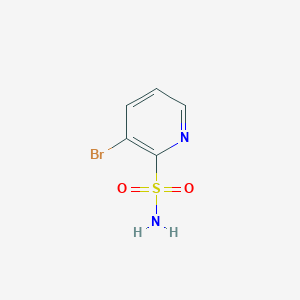

3-Bromopyridine-2-sulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromopyridine-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O2S/c6-4-2-1-3-8-5(4)11(7,9)10/h1-3H,(H2,7,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCPXEMUMOUORFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)S(=O)(=O)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Pyridine Sulfonamide Scaffolds in Advanced Organic Synthesis

Pyridine-sulfonamide scaffolds are of significant interest in organic synthesis and medicinal chemistry due to their presence in a wide array of biologically active compounds. eurjchem.comeurjchem.comresearchgate.net The sulfonamide group is a crucial functional group in a variety of pharmaceuticals, including antibacterial, antihypertensive, and anticancer agents. eurjchem.comontosight.ai The pyridine (B92270) ring, a heterocyclic amine, is also a common feature in many drugs and natural products. The combination of these two moieties in a single molecule creates a versatile scaffold that can be readily modified to explore structure-activity relationships and develop new therapeutic agents. eurjchem.comnih.gov

The synthesis of pyridine-sulfonamide derivatives is an active area of research, with various methods being developed to construct this important structural motif. eurjchem.comeurjchem.comthieme-connect.com These methods often involve the reaction of a substituted pyridine with a sulfonating agent or the coupling of a pre-formed pyridine sulfonyl chloride with an amine. eurjchem.comthieme-connect.com The development of efficient and scalable synthetic routes to these compounds is crucial for their application in drug discovery and development. thieme-connect.comsorbonne-universite.fr

Contextualization Within Halogenated Pyridine Chemistry and Its Synthetic Utility

Halogenated pyridines are valuable starting materials in organic synthesis, serving as versatile intermediates for the construction of more complex molecules. eurekalert.orgchempanda.com The halogen atom can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups onto the pyridine (B92270) ring. eurekalert.orgnih.gov This reactivity makes halogenated pyridines key building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. chempanda.comnih.gov

The position of the halogen atom on the pyridine ring influences its reactivity, with different isomers exhibiting distinct chemical properties. chempanda.comnih.gov The presence of other substituents on the ring can also modulate the reactivity of the halogenated pyridine. The synthesis of specific halogenated pyridine isomers can be challenging, and various methods have been developed to achieve regioselective halogenation. nih.govgoogle.com

Overview of Current Research Trajectories and Future Directions for 3 Bromopyridine 2 Sulfonamide

Strategies for the Preparation of Brominated Pyridine Intermediates

The introduction of a bromine atom at the 3-position of the pyridine ring is a critical step in the synthesis of this compound. The electron-deficient nature of the pyridine ring makes direct electrophilic substitution challenging, often requiring harsh conditions and leading to a mixture of products. acs.orgchempanda.com Consequently, a variety of strategies have been developed to achieve the desired regioselectivity.

Direct Bromination Approaches of Pyridine Systems

Direct bromination of unsubstituted pyridine is generally difficult and requires high temperatures, often in the presence of oleum, to proceed. researchgate.net This method typically yields a mixture of 3-bromopyridine (B30812) and 3,5-dibromopyridine. chempanda.com The harsh conditions and lack of selectivity limit the general applicability of this approach.

To overcome these limitations, several modified direct bromination methods have been developed. One approach involves the use of a bromine-sulfuric acid system, which can provide 3-bromopyridine with improved yields under milder conditions compared to traditional methods. google.compatsnap.com Another patented method describes the reaction of pyridine with a hydrobromic acid solution under the influence of hydrogen peroxide to generate the crude 3-bromopyridine product. google.com

Free radical bromination offers an alternative pathway, although the regioselectivity can be influenced by the presence and position of substituents on the pyridine ring. Studies on unsymmetrical dimethylpyridines have shown that bromination tends to occur on the methyl group furthest from the deactivating nitrogen atom. ohiolink.edu

Electrochemical methods have also emerged as a sustainable and efficient way to achieve bromination. acs.orgresearchgate.net By employing an electrochemical setup with a bromide salt as the bromine source, it is possible to achieve regioselective bromination under mild, room-temperature conditions without the need for harsh oxidants or catalysts. acs.org

| Method | Reagents | Conditions | Key Features |

| Traditional Direct Bromination | Br₂, Oleum | High Temperature (>300°C) | Low selectivity, harsh conditions. researchgate.net |

| Sulfuric Acid Method | Br₂, H₂SO₄ (80-95%) | 130-140°C, 7-8 hours | Higher yield, milder conditions. google.compatsnap.com |

| Hydrogen Peroxide Method | HBr, H₂O₂ | 70-120°C | Crude product formation. google.com |

| Electrochemical Bromination | Bromide Salt (e.g., TBABr) | Room Temperature, Constant Current | Mild, sustainable, good yields. acs.org |

Functional Group Interconversion Routes to Bromopyridine Architectures

Functional group interconversion provides a powerful and often more selective alternative to direct bromination for the synthesis of bromopyridines. ub.eduic.ac.ukfiveable.me These methods involve the transformation of an existing functional group on the pyridine ring into a bromine atom.

A widely used method is the Sandmeyer reaction , which converts an amino group into a bromo group via a diazonium salt intermediate. nih.gov This reaction is particularly useful for synthesizing bromopyridines from readily available aminopyridines. For instance, 3-aminopyridine (B143674) can be diazotized and subsequently treated with a copper(I) bromide catalyst to yield 3-bromopyridine. patsnap.com However, the reaction conditions, such as temperature, can significantly impact the product distribution, with higher temperatures sometimes leading to unexpected side reactions like the displacement of other substituents. researchgate.net

Another important functional group interconversion strategy is the conversion of a hydroxyl group to a bromine atom. This can be achieved by treating a hydroxypyridine with reagents like phosphorus oxybromide (POBr₃) and phosphorus pentabromide (PBr₅). researchgate.net For example, 2-hydroxy-5-bromopyridine can be synthesized from 2-hydroxypyridine (B17775) through a halogenation reaction. guidechem.com The synthesis of 2-amino-3-hydroxy-5-bromopyridine has been achieved by reacting 2-amino-3,5-dibromopyridine (B40352) with potassium hydroxide (B78521) in the presence of copper powder. prepchem.com

The conversion of a bromo-substituted pyridine to a pyridinol can also be considered a functional group interconversion. For example, some 6-substituted-2,4-dimethyl-3-pyridinols have been prepared from the corresponding 3-bromopyridine precursors through a low-temperature aryl bromide-to-alcohol conversion. nih.govacs.org

| Starting Material | Reagents | Reaction Type | Product |

| 3-Aminopyridine | NaNO₂, HBr, CuBr | Sandmeyer Reaction | 3-Bromopyridine. patsnap.comnih.gov |

| 2-Chloropyridines with an amino group | NaNO₂, HBr, CuBr | Sandmeyer Reaction | Corresponding bromochloropyridines or dibromopyridines depending on temperature. researchgate.net |

| Hydroxypyridines | POBr₃, PBr₅ | Halogenation | Bromopyridines. researchgate.net |

| 2-Amino-3,5-dibromopyridine | KOH, Cu powder | Nucleophilic Substitution | 2-Amino-3-hydroxy-5-bromopyridine. prepchem.com |

| 3-Bromopyridine derivatives | - | Aryl bromide-to-alcohol conversion | Pyridinols. nih.govacs.org |

Regioselective Synthesis of 3-Bromopyridine Scaffolds

Achieving regioselectivity in the synthesis of 3-bromopyridine is paramount. The inherent electronic properties of the pyridine ring direct electrophilic attack to the 3-position, but often with low reactivity. pearson.com Several strategies have been developed to enhance the selectivity for 3-bromination.

Direct bromination of pyridine in fuming sulfuric acid can produce 3-bromopyridine, albeit with potential for di-substituted byproducts. chempanda.com A more controlled approach involves the use of bromine in sulfuric acid at specific concentrations and temperatures, which has been shown to favor the formation of 3-bromopyridine. google.compatsnap.com Another method utilizes pyridine mixed with a hydrobromic acid solution and hydrogen peroxide. google.com

The use of directing groups can significantly influence the regioselectivity of bromination. For instance, the presence of an amino group at the 2-position of the pyridine ring can direct bromination to the 5-position. prepchem.com Subsequently, the amino group can be removed through diazotization and reduction if the unsubstituted 3-bromopyridine is the desired product. Electrochemical methods have also demonstrated the ability to achieve meta-selective bromination by using a directing group strategy. acs.orgacs.org

The bromination of activated pyridines, such as those with amino, hydroxy, or methoxy (B1213986) substituents, can be achieved with high regioselectivity using N-bromosuccinimide (NBS) in different solvents. thieme-connect.com The reactivity and regioselectivity are dependent on the nature and position of the activating group. For example, 2-aminopyridine (B139424) can be regioselectively monobrominated at the 5-position. thieme-connect.com

| Precursor | Reagents/Method | Key Aspect for Regioselectivity |

| Pyridine | Br₂ in fuming H₂SO₄ | Inherent electronics of pyridine ring. chempanda.com |

| Pyridine | Br₂ in 80-95% H₂SO₄ | Controlled reaction conditions. google.compatsnap.com |

| Pyridine | HBr, H₂O₂ | Specific reagent combination. google.com |

| 2-Aminopyridine | Br₂ in ethanol | Directing effect of the amino group. prepchem.com |

| Activated Pyridines | N-Bromosuccinimide (NBS) | Activating group directs bromination. thieme-connect.com |

| Pyridine Derivatives | Electrochemical method with directing group | Control of regioselectivity through directing group. acs.orgacs.org |

Synthetic Routes to the Sulfonamide Moiety

The formation of the sulfonamide group is the second crucial step in the synthesis of this compound. This transformation typically involves the reaction of a sulfonyl chloride with an amine or the use of modern electrochemical methods.

Formation via Sulfonyl Chlorides and Amines

The classical and most common method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. researchgate.netlibretexts.org This reaction is generally efficient and proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. The reaction is often carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct. researchgate.net

The key precursor for this reaction is the corresponding sulfonyl chloride, in this case, 3-bromopyridine-2-sulfonyl chloride. The synthesis of pyridine-2-sulfonyl chlorides can be achieved through various methods. One common approach is the oxidative chlorination of the corresponding thiol (mercaptan). tandfonline.comtandfonline.com For example, 2-mercaptopyridine (B119420) can be oxidized and chlorinated using reagents like sodium hypochlorite (B82951) or sodium chlorite (B76162) in an acidic medium to yield pyridine-2-sulfonyl chloride. tandfonline.com Another method involves the treatment of 2,2'-dipyridyl disulfide with chlorine or bromine. chemicalbook.comchemicalbook.com

Once the 3-bromopyridine-2-sulfonyl chloride is obtained, its reaction with ammonia (B1221849) or an appropriate amine will furnish the desired this compound. The reaction of N-silylamines with sulfonyl chlorides has also been reported as a high-yield method for sulfonamide synthesis. nih.gov

| Sulfonyl Chloride Precursor | Method for Sulfonyl Chloride Synthesis | Amine Source | Key Features of Sulfonamide Formation |

| 3-Bromo-2-mercaptopyridine | Oxidative chlorination (e.g., with NaClO₂ or NaOCl) | Ammonia or primary/secondary amine | Classical, high-yielding method. researchgate.nettandfonline.com |

| 3-Bromo-2,2'-dipyridyl disulfide | Reaction with Cl₂ or Br₂ | Ammonia or primary/secondary amine | In situ generation of sulfonyl halide. chemicalbook.comchemicalbook.com |

| 3-Bromopyridine-2-sulfonyl chloride | - | N-silylamines | High yields, can be done solvent-free. nih.gov |

Electrochemical Oxidative Coupling Methodologies for Sulfonamide Synthesis

In recent years, electrochemical methods have gained significant attention as a green and efficient alternative for sulfonamide synthesis. nih.govbohrium.comchemistryviews.org These methods avoid the use of harsh reagents and often proceed under mild conditions. nih.govchemistryworld.com

One prominent electrochemical approach involves the direct oxidative coupling of thiols and amines. nih.govnih.govacs.orgresearchgate.net In this process, the thiol is first anodically oxidized to a disulfide. Subsequently, the amine is oxidized to a radical cation, which then reacts with the disulfide to form a sulfenamide (B3320178) intermediate. Further oxidation of the sulfenamide yields the final sulfonamide product. nih.gov This transformation is driven by electricity, requires no sacrificial reagents or catalysts, and can be very rapid. nih.gov

Another innovative electrochemical method is the dehydrogenative synthesis of sulfonamides directly from (hetero)arenes, sulfur dioxide (SO₂), and amines. nih.gov This approach allows for the direct introduction of the sulfonamide group onto an unfunctionalized aromatic ring. The reaction is initiated by the anodic oxidation of the aromatic compound, followed by a nucleophilic attack of an amidosulfinate intermediate. nih.gov

These electrochemical methods offer a sustainable and efficient route to sulfonamides, with broad substrate scope and functional group tolerance, making them highly attractive for modern organic synthesis. nih.govchemistryviews.org

| Electrochemical Method | Reactants | Key Mechanism | Advantages |

| Oxidative Coupling of Thiols and Amines | Thiol, Amine | Anodic oxidation of thiol to disulfide, followed by reaction with amine radical cation. nih.govacs.org | Environmentally benign, no sacrificial reagents, rapid reaction. nih.govresearchgate.net |

| Dehydrogenative Sulfonamidation | (Hetero)arene, SO₂, Amine | Anodic oxidation of arene, nucleophilic attack by amidosulfinate. nih.gov | Direct functionalization of C-H bonds, convergent synthesis. nih.gov |

Transition Metal-Catalyzed Sulfonamide Formation (e.g., Pd, Cu, Rh)

Transition metal catalysis offers powerful and versatile methods for the formation of sulfonamides, often under milder conditions and with greater functional group tolerance than traditional methods. nih.gov

Palladium (Pd)-Catalyzed Reactions: Palladium catalysts are instrumental in forming C-N bonds, a critical step in many sulfonamide syntheses. acs.org Palladium-catalyzed cross-coupling reactions of primary sulfonamides with aryl halides or pseudohalides are a common approach. acs.org A notable strategy involves the palladium-catalyzed chlorosulfonylation of arylboronic acids, which provides a pathway to arylsulfonyl chlorides that can then be reacted with amines to form sulfonamides. nih.gov This method is valued for its mild conditions and broad substrate scope, accommodating various functional groups. nih.gov Additionally, palladium-catalyzed intramolecular allylic amidation has been developed for the synthesis of N-allyl-N-aryl sulfonamides. acs.org

Copper (Cu)-Catalyzed Reactions: Copper-catalyzed reactions are also widely employed for sulfonamide synthesis. The Chan-Lam coupling reaction, which involves the copper-catalyzed reaction of sulfonyl azides with boronic acids, is a mild and efficient method for preparing N-arylsulfonamides. researchgate.netacs.org This reaction can proceed at room temperature in an open flask, often without the need for a base or additional ligands. researchgate.netacs.org Copper catalysts are also effective in three-component coupling reactions of sulfonyl azides, alkynes, and amines to produce N-sulfonylamidines, which are structurally related to sulfonamides. nih.govresearchgate.net

Rhodium (Rh)-Catalyzed Reactions: Rhodium catalysts have emerged as powerful tools for C-H amination reactions, enabling the direct formation of C-N bonds. nih.govresearchgate.net Dirhodium(II) catalysts, in particular, are highly effective in promoting the insertion of a nitrene, derived from a sulfonyl azide (B81097) or other precursor, into a C-H bond. nih.gov This approach allows for the direct amidation of C(sp2)-H bonds in aromatic systems, including azines, with sulfonamides. acs.org Rhodium-catalyzed C-H amination offers high regioselectivity and functional group tolerance, providing a direct route to ortho-sulfonamide-substituted ketones. acs.org

Table 1: Comparison of Transition Metal-Catalyzed Sulfonamide Synthesis

| Catalyst | Typical Reaction | Key Features |

|---|---|---|

| Palladium (Pd) | Cross-coupling of sulfonamides with aryl halides; Chlorosulfonylation of arylboronic acids. nih.govacs.org | Mild conditions, significant functional group tolerance. nih.gov |

| Copper (Cu) | Chan-Lam coupling of sulfonyl azides and boronic acids; Three-component coupling of sulfonyl azides, alkynes, and amines. researchgate.netacs.orgnih.govresearchgate.net | Often proceeds at room temperature without base or ligands. researchgate.netacs.org |

| Rhodium (Rh) | C-H amination with sulfonamides or sulfonyl azides. nih.govacs.org | High regioselectivity, direct C-N bond formation. acs.org |

Sulfonyl Azide-Amine Reactivity in Sulfonamide Synthesis

The reaction between sulfonyl azides and amines is a fundamental transformation for the synthesis of sulfonamides and related compounds like N-sulfonylamidines. This reactivity can be harnessed through various catalytic and non-catalytic methods.

Under transition metal- and catalyst-free conditions, N-sulfonylamidines can be synthesized through the direct reaction of tertiary or secondary amines with sulfonyl azides, often proceeding via an in situ aerobic oxidation of the amine. rsc.orgrsc.org The reaction of sulfonyl azides with amines can also be promoted by transition metals. For instance, copper-catalyzed three-component reactions involving sulfonyl azides, alkynes, and amines are highly efficient for producing N-sulfonylamidines. nih.govresearchgate.net This method is notable for its extremely wide scope with respect to all three components. researchgate.net

Palladium catalysis can also be employed in the reaction of sulfonyl azides with amides in the presence of carbon monoxide to yield sulfonyl amidines through a carbonylative cycloaddition/decarboxylation cascade. researchgate.net The initial step involves the palladium-catalyzed generation of sulfonyl isocyanates from sulfonyl azides. researchgate.net

The synthesis of sulfonyl azides themselves is a crucial prerequisite. A direct and mild method involves the use of triflyl azide as a diazo transfer reagent to convert readily available and stable sulfonamides into sulfonyl azides. acs.org

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of this compound can be approached through several strategic pathways, which can be broadly categorized as convergent or divergent. These strategies hinge on the timing of the introduction of the bromo and sulfonamide functional groups.

Late-Stage Sulfonamide Introduction onto Bromopyridine Scaffolds

A common and practical approach involves the late-stage introduction of the sulfonamide group onto a pre-existing bromopyridine framework. This strategy often begins with a readily available bromopyridine derivative.

One such method starts with 2,6-dibromopyridine. thieme-connect.comsorbonne-universite.fr Through a halogen-metal exchange reaction, typically using a Grignard reagent like isopropylmagnesium chloride (i-PrMgCl), one of the bromine atoms is selectively replaced with a metal. thieme-connect.comsorbonne-universite.fr The resulting metalated pyridine can then react with sulfuryl chloride (SO₂Cl₂) to form 6-bromopyridine-2-sulfonyl chloride. thieme-connect.comsorbonne-universite.fr This sulfonyl chloride is a key intermediate that can be subsequently amidated with an appropriate amine to yield the desired sulfonamide. thieme-connect.com This sequence allows for the synthesis of various pyridine sulfonamides by varying the amine used in the final step. thieme-connect.com

Another late-stage functionalization strategy involves the C-H fluorination of a pyridine ring, followed by nucleophilic aromatic substitution (SNAr) of the installed fluoride. acs.orgnih.govscispace.com While not directly leading to a sulfonamide, this method highlights the principle of activating a specific position on the pyridine ring for subsequent functionalization, a concept that could be adapted for sulfonamide introduction.

Bromination of Pre-formed Pyridine-Sulfonamide Systems

An alternative strategy involves the bromination of a pre-formed pyridine-2-sulfonamide. This approach requires careful consideration of the regioselectivity of the bromination reaction, as the directing effects of the sulfonamide group and the pyridine nitrogen will influence the position of the incoming bromine atom. Direct bromination of pyridine itself can be challenging and often requires harsh conditions. google.com The presence of the sulfonamide group can further complicate the reaction, potentially leading to a mixture of products.

Multi-component Reaction Approaches for Integrated Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like substituted pyridines in a single step. researchgate.netfrontiersin.orgbohrium.com These reactions involve the combination of three or more starting materials in a one-pot process.

While a specific MCR for the direct synthesis of this compound is not prominently described, the principles of MCRs could be applied. For example, a multi-component reaction could be designed to assemble the pyridine ring with the bromo and a precursor to the sulfonamide group already incorporated into the starting materials. Copper-catalyzed three-component reactions of alkynes, sulfonyl azides, and 2-[(amino)methylene]malononitriles have been used to synthesize substituted pyridines. frontiersin.org By carefully selecting the starting materials, it might be feasible to construct a pyridine ring bearing both a bromine atom and a sulfonamide or a group that can be readily converted to a sulfonamide.

Table 2: Strategic Comparison for this compound Synthesis

| Strategy | Description | Advantages | Potential Challenges |

|---|---|---|---|

| Late-Stage Sulfonamidation | Introduction of the sulfonamide group onto a bromopyridine scaffold. thieme-connect.comsorbonne-universite.fr | Utilizes readily available starting materials; allows for late-stage diversification. thieme-connect.com | Requires selective functionalization of the bromopyridine. |

| Late-Stage Bromination | Bromination of a pre-formed pyridine-2-sulfonamide. | Potentially shorter synthetic route. | Poor regioselectivity; harsh reaction conditions may be required. google.com |

| Multi-component Reaction | One-pot synthesis from multiple starting materials. researchgate.netfrontiersin.orgbohrium.com | High efficiency and atom economy; rapid access to complex structures. researchgate.net | Requires careful design and optimization of reaction conditions and substrates. |

Nucleophilic Substitution Reactions on the Pyridine Ring

The pyridine ring in this compound is susceptible to nucleophilic attack, with the positions of substitution being influenced by the electronic effects of the nitrogen atom and the substituents.

Investigation of Bromine Atom Displacement at C3

The displacement of the bromine atom at the C3 position of the pyridine ring by nucleophiles is a challenging transformation. Generally, nucleophilic aromatic substitution (SNAr) on pyridine rings is most favorable at the C2 and C4 positions, which are electronically activated by the ring nitrogen. youtube.com The C3 position is less electrophilic, making direct displacement of the bromine atom by nucleophiles difficult. acs.orguou.ac.in Studies on halopyridines have shown that 3-substituted halopyridines are significantly less reactive towards nucleophilic substitution compared to their 2- and 4-substituted counterparts. youtube.comsci-hub.se For a nucleophilic attack to occur at C3, the reaction typically requires harsh conditions or the presence of strongly activating groups. libretexts.orgntnu.no In the case of 3-bromopyridine, reactions with nucleophiles often result in low conversion or require specific conditions like microwave heating to achieve reasonable yields. tandfonline.com For instance, the reaction of 3-bromopyridine with phenol (B47542) was reported to not proceed under standard conditions, highlighting the low reactivity of the C3 position towards nucleophilic attack. acs.org

Reactivity of the Sulfonamide Group in Nucleophilic Processes

The sulfonamide group (-SO₂NH₂) itself can be subject to nucleophilic attack, although this is less common than reactions on the pyridine ring. The reactivity of the sulfonamide group is largely dependent on the nature of the substituents on the aromatic ring and the nitrogen atom. nih.gov Electron-withdrawing groups on the pyridine ring can facilitate the nucleophilic displacement of the entire sulfonamide group. nih.govrsc.org This displacement can be achieved by various nucleophiles, such as alkoxides and thiolates. rsc.org The nonenzymatic displacement of the sulfamoyl group by nucleophiles like glutathione (B108866) and cysteine has been observed in various aromatic sulfonamides, with the reaction rate being influenced by the pKa of the sulfonamide. nih.gov However, the sulfonamide group is generally considered stable and often requires activation for cleavage. tandfonline.comresearchgate.net In some cases, the sulfonamide nitrogen can be deprotonated and act as a nucleophile itself in alkylation or acylation reactions.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-nitrogen bonds at the C3 position. These reactions are fundamental in medicinal chemistry and materials science for the synthesis of complex molecules.

Suzuki-Miyaura Coupling with the 3-Bromopyridine Substructure

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide, catalyzed by a palladium complex. The 3-bromopyridine substructure readily participates in Suzuki-Miyaura coupling reactions with various boronic acids and their esters. researchgate.netrsc.orgresearchgate.net This reaction has been optimized for 3-bromopyridine using different palladium catalysts, ligands, and reaction conditions to achieve high yields of the coupled products. researchgate.netnih.gov For example, the coupling of 3-bromopyridine with phenylboronic acid derivatives has been extensively studied. researchgate.netrsc.org The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for the successful synthesis of biaryl compounds. researchgate.netrsc.org

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | Aqueous EtOH | Good | researchgate.net |

| 3-Bromopyridine | 1-Naphthylboronic acids | Pd₂(dba)₃/L1 | K₃PO₄ | DME | Moderate to Good | rsc.org |

| 3-Bromopyridine | 4-Hydroxyphenylboronic acid | Pd(OAc)₂ | EtOK/EtONa/DBU | - | Varies | researchgate.net |

| 5-Bromoindanone | 3-Bromopyridine (via borylation) | Pd(dppf)Cl₂ then Pd(PPh₃)₄ | KOAc | - | No reaction | nih.gov |

Heck Reaction and Buchwald-Hartwig Amination Principles

The 3-bromopyridine moiety is also a suitable substrate for other important palladium-catalyzed reactions such as the Heck reaction and the Buchwald-Hartwig amination. wikipedia.org The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine. chemspider.comorganic-synthesis.com Various 3-bromopyridine derivatives have been successfully coupled with a wide range of primary and secondary amines using different palladium catalysts and ligands. acs.orgrsc.orgnih.govnih.govthieme-connect.de The choice of the phosphine (B1218219) ligand is critical for the efficiency of the amination reaction. rsc.orgnih.govresearchgate.net

| Amine | Catalyst/Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Piperidine | Ni(4-tBustb)₃ | DABCO | DMA | 76% | researchgate.net |

| Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | Good | nih.gov |

| Cyclopentylamine | BrettPhos-precatalyst | - | - | 78% | nih.gov |

| Ammonia | Pd[P(o-tol)₃]₂/CyPF-t-Bu | - | Dioxane | Good | nih.gov |

Other Metal-Catalyzed Carbon-Carbon and Carbon-Nitrogen Bond Formations

Beyond Suzuki and Buchwald-Hartwig reactions, the 3-bromopyridine substructure can participate in other metal-catalyzed cross-coupling reactions, including the Negishi, Stille, and Sonogashira couplings.

The Negishi coupling utilizes an organozinc reagent and a palladium or nickel catalyst to form C-C bonds. wikipedia.org This reaction has been successfully applied to 3-bromopyridine derivatives, often providing good yields where other coupling methods like Suzuki or Stille fail. rsc.orgmdpi.compreprints.org

The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by palladium. uwindsor.ca 3-Bromopyridine is a competent coupling partner in Stille reactions, although the toxicity of organotin reagents is a significant drawback. mdpi.compreprints.orgrsc.orgresearchgate.net

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. sustech.edu.cn This reaction has been used with 2-amino-3-bromopyridines to synthesize 2-amino-3-alkynylpyridines in good yields. scirp.orgresearchgate.netscirp.org

| Coupling Reaction | Coupling Partner | Catalyst/Ligand | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Negishi | Organozinc reagent | Pd(PPh₃)₄ | - | Good | rsc.orgmdpi.com |

| Stille | Organotin reagent | Pd(OAc)₂/XPhos | CsF, DMSO, 100°C | Varies | rsc.orgresearchgate.net |

| Sonogashira | Terminal alkyne | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N, DMF, 100°C | up to 96% | scirp.org |

Reactivity Profile of the Sulfonamide N-H Moiety

The sulfonamide group (-SO₂NH₂) in this compound is a key functional group that dictates much of its chemical behavior. The presence of the nitrogen-hydrogen (N-H) bond provides a site for various chemical transformations.

Derivatization via N-Alkylation and N-Acylation Reactions

The hydrogen atom of the sulfonamide's N-H moiety can be substituted through alkylation and acylation reactions, allowing for the synthesis of a diverse range of derivatives.

N-Alkylation: This process involves the introduction of an alkyl group onto the nitrogen atom of the sulfonamide. These reactions are often facilitated by a base and can utilize various alkylating agents. sci-hub.se For instance, sulfonamides can be N-alkylated using alcohols as green alkylating reagents under solvent-free conditions, catalyzed by manganese dioxide. organic-chemistry.org Another method involves the use of a water-soluble iridium complex as a catalyst for the alkylation of sulfonamides with alcohols in water. sci-hub.se Lewis acids like FeCl₃ and ZnCl₂ can also catalyze the N-alkylation of sulfonamides with alkyl halides. dnu.dp.ua Research has shown that methanesulfonamides and benzylsulfonamides provide good yields in such reactions. dnu.dp.ua

N-Acylation: This reaction introduces an acyl group to the sulfonamide nitrogen. Bismuth(III) salts, such as BiCl₃ and Bi(OTf)₃, have been shown to be effective catalysts for the N-acylation of sulfonamides using carboxylic acid anhydrides and chlorides. researchgate.net These reactions can proceed efficiently under both heterogeneous and solvent-free conditions. researchgate.net The reaction of benzenesulfonamide (B165840) with various aliphatic and aromatic carboxylic acid anhydrides proceeds cleanly and rapidly. researchgate.net However, the presence of electron-withdrawing groups on the carboxylic acid anhydride (B1165640) can slow down the reaction. researchgate.net

| Reaction Type | Catalyst/Reagent Example | Substrate Example | Product Type |

| N-Alkylation | Manganese dioxide | Sulfonamides and alcohols | N-Alkyl sulfonamides |

| N-Alkylation | Iridium complex | Sulfonamides and alcohols | N-Alkyl sulfonamides |

| N-Alkylation | Lewis acids (FeCl₃, ZnCl₂) | Sulfonamides and alkyl halides | N-Alkyl sulfonamides |

| N-Acylation | Bismuth(III) salts (BiCl₃, Bi(OTf)₃) | Sulfonamides and carboxylic acid anhydrides/chlorides | N-Acylsulfonamides |

Coordination Chemistry with Metal Centers

The sulfonamide group, along with the pyridine nitrogen, can act as a ligand, coordinating with various metal centers to form complex compounds. researchgate.netbiointerfaceresearch.com The coordination chemistry of sulfonamides has gained significant attention due to the interesting properties of the resulting metal complexes. biointerfaceresearch.com These complexes often exhibit enhanced biological activities compared to the free ligands. researchgate.net The formation of coordination compounds involves the interaction of the lone pair of electrons on the nitrogen and oxygen atoms of the sulfonamide with a metal ion. hcpgcollege.edu.in The geometry and stability of these complexes depend on the nature of the metal ion and the sulfonamide ligand.

Theoretical Elucidation of Reaction Pathways and Mechanisms

Computational chemistry plays a crucial role in understanding the intricate details of reaction mechanisms involving this compound.

Investigation of Reaction Intermediates and Transition States

Theoretical calculations, such as Density Functional Theory (DFT), are employed to model reaction pathways and identify key intermediates and transition states. For instance, in the study of the adsorption and reactions of 3-bromopyridine on copper surfaces, a 3-pyridyl intermediate was identified, which is formed by the cleavage of the C-Br bond. researchgate.net This intermediate can then undergo further reactions like hydrogenation or ring rupture. researchgate.net

In reactions involving pyridynes, which are highly reactive intermediates, theoretical models like the aryne distortion model help predict regioselectivity. nih.gov The lack of unsymmetrical aryne distortion in 3,4-pyridyne often leads to poor regioselectivity in its reactions. nih.gov However, substituents can modulate this distortion and direct the outcome of the reaction. nih.gov

Regioselectivity and Stereoselectivity in Pyridine-Based Reactions

Controlling regioselectivity is a significant challenge in the functionalization of pyridines. chemrxiv.org For example, the direct C-H sulfonylation of pyridine can yield a mixture of C2- and C4-regioisomers. chemrxiv.org The choice of base and solvent can significantly influence the regioselectivity of such reactions. chemrxiv.org For instance, using N-methylpiperidine as a base in chloroform (B151607) can lead to highly regioselective C4-sulfonylation of pyridine. chemrxiv.org

In the case of reactions involving pyridyne intermediates, the regioselectivity of nucleophilic attack is a key consideration. nih.gov While 2,3-pyridyne reacts with high regioselectivity, 3,4-pyridyne often shows poor selectivity. nih.gov However, strategic placement of substituents, such as a C5-bromide, can induce aryne distortion and direct nucleophilic additions to the C3 position. nih.gov Similarly, a C2 amide group has been used to direct nucleophilic attack to the C4 position of a 3,4-pyridyne intermediate. nih.gov

| Reaction | Key Factor Influencing Selectivity | Outcome |

| C-H Sulfonylation of Pyridine | Base and Solvent | Control over C2/C4 regioselectivity |

| Nucleophilic Addition to 3,4-Pyridyne | Substituent-induced aryne distortion | Control over C3/C4 regioselectivity |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for determining the precise molecular structure of 3-Bromopyridine-2-sulfonamide in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that together allow for the complete assignment of the compound's hydrogen and carbon framework.

In the ¹H NMR spectrum of this compound, the aromatic protons of the pyridine (B92270) ring are expected to resonate in the downfield region, typically between δ 7.0 and 9.0 ppm. The specific chemical shifts are dictated by the electron-withdrawing effects of both the bromine atom and the sulfonamide group. Based on data from analogous structures like 2-bromopyridine (B144113) and other substituted pyridines, the proton ortho to the ring nitrogen (H6) would be the most deshielded, followed by H4 and H5. rsc.org The two protons of the primary sulfonamide group (-SO₂NH₂) would likely appear as a single, broad peak due to quadrupole broadening and chemical exchange. rsc.org

The ¹³C NMR spectrum provides insight into the carbon skeleton. The carbon atoms of the pyridine ring will exhibit distinct signals in the aromatic region (δ 110-160 ppm). rsc.org The carbon atom C2, being attached to two electron-withdrawing groups (the ring nitrogen and the sulfonamide), is expected to be the most downfield. The carbon C3, bonded to the bromine atom, will also be significantly deshielded. The chemical shifts for 2-bromopyridine show C2 at approximately 150.3 ppm and C3 at 142.4 ppm, providing a reference for the expected values. rsc.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H4 | 8.1 - 8.3 | Doublet of doublets (dd) |

| H5 | 7.3 - 7.5 | Doublet of doublets (dd) |

| H6 | 8.5 - 8.7 | Doublet of doublets (dd) |

| NH₂ | 7.5 - 8.5 (variable) | Broad singlet (br s) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | 155 - 160 |

| C3 | 118 - 123 |

| C4 | 140 - 145 |

| C5 | 125 - 130 |

| C6 | 148 - 152 |

To confirm the assignments made from 1D NMR and to establish the bonding network, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) spin-spin coupling, identifying adjacent protons. sdsu.edu For this compound, the COSY spectrum would display cross-peaks connecting H4 with H5, and H5 with H6, confirming their positions relative to one another on the pyridine ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons with the carbon atoms to which they are directly attached. sdsu.eduscribd.com An HSQC spectrum would show a correlation peak for each C-H bond, for example, linking the ¹H signal of H4 to the ¹³C signal of C4, H5 to C5, and H6 to C6. This allows for the unambiguous assignment of both the proton and carbon signals for these positions. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FT-IR and Raman, probe the vibrational energy levels of molecules. The resulting spectra serve as a molecular "fingerprint," providing definitive identification of the functional groups present.

FT-IR spectroscopy is highly effective for identifying the characteristic functional groups within this compound. The sulfonamide group produces several strong, characteristic absorption bands. ripublication.com The N-H stretching vibrations of the -NH₂ group are expected to appear as two distinct bands in the 3400–3250 cm⁻¹ region. ripublication.com The asymmetric and symmetric stretching modes of the S=O bonds give rise to very strong absorptions typically found near 1350 cm⁻¹ and 1160 cm⁻¹, respectively. ripublication.com Additional key vibrations include the pyridine ring C=C and C=N stretching modes between 1600-1400 cm⁻¹ and the C-Br stretch at lower wavenumbers, generally below 700 cm⁻¹. nist.govspectrabase.com

Table 3: Predicted Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Intensity |

| N-H Stretch | Primary Amide (-NH₂) | 3400 - 3250 | Medium |

| Aromatic C-H Stretch | Pyridine Ring | 3100 - 3000 | Medium-Weak |

| Asymmetric S=O Stretch | Sulfonyl (-SO₂-) | 1380 - 1310 | Strong |

| Symmetric S=O Stretch | Sulfonyl (-SO₂-) | 1180 - 1140 | Strong |

| C=C, C=N Ring Stretch | Pyridine Ring | 1600 - 1400 | Medium-Strong |

| S-N Stretch | Sulfonamide | 940 - 900 | Medium |

| C-Br Stretch | Bromo-aryl | 700 - 500 | Medium-Strong |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of this compound, helps confirm its elemental composition, and offers structural clues based on its fragmentation patterns.

The molecular formula of this compound is C₅H₅BrN₂O₂S, corresponding to a monoisotopic mass of approximately 235.9255 Da. uni.lu A key feature in the mass spectrum will be the molecular ion peak (M⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br at ~50.7% and ⁸¹Br at ~49.3%), the molecular ion will appear as a pair of peaks (an M⁺ and M+2 peak) of nearly equal intensity, separated by two mass units. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule. Common fragmentation pathways would likely include the loss of the sulfonamide moiety (•SO₂NH₂) or the SO₂ molecule, leading to characteristic fragment ions that can be analyzed to further confirm the molecular structure.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound by providing highly accurate mass measurements. This technique allows for the determination of the monoisotopic mass with a high degree of precision, which is essential for verifying the molecular formula, C₅H₅BrN₂O₂S. nih.gov The predicted monoisotopic mass for the neutral molecule is 235.9255 Da. uni.lu

HRMS analysis also provides information on various ionic species (adducts) of the compound. The mass-to-charge ratio (m/z) for these adducts can be precisely calculated, further confirming the identity of the molecule.

Table 1: Predicted HRMS Data for this compound Adducts

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 236.93278 |

| [M+Na]⁺ | 258.91472 |

| [M-H]⁻ | 234.91822 |

| [M+K]⁺ | 274.88866 |

| [M+NH₄]⁺ | 253.95932 |

Data sourced from predicted values. uni.lu

Fragmentation Pattern Analysis for Structural Elucidation

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of this compound, offering insights into its structural connectivity. nih.gov The fragmentation of aromatic sulfonamides under electrospray ionization (ESI) conditions often involves characteristic bond cleavages and rearrangements. nih.gov

A key feature in the mass spectrum of this compound is the presence of two molecular ion peaks of nearly equal intensity, separated by two mass units (m/z and m/z+2). This isotopic signature is a definitive indicator of the presence of a single bromine atom, as natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. docbrown.info

Common fragmentation pathways for sulfonamides include:

Cleavage of the S-N bond: This is a frequent fragmentation route in sulfonamides, leading to the generation of distinct ionic fragments. nih.gov

Elimination of Sulfur Dioxide (SO₂): A characteristic rearrangement process for many aromatic sulfonamides involves the neutral loss of SO₂ (64 Da). nih.govresearchgate.net This thermodynamically favorable mechanism provides a significant clue for identifying the sulfonamide functional group. researchgate.net

Fission of the Pyridine Ring: Fragmentation of the heterocyclic ring can also occur, although it is typically less prominent than the cleavage of the sulfonamide group.

By analyzing these characteristic fragments and the isotopic pattern from the bromine atom, the structural arrangement of this compound can be confidently elucidated.

X-ray Crystallography for Solid-State Structural Determination

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing of sulfonamides is predominantly governed by a network of strong intermolecular interactions. nih.govresearchgate.net For this compound, these interactions are expected to be the main driving forces for its supramolecular assembly. researchgate.net

Hydrogen Bonding: The sulfonamide group is an excellent hydrogen bond donor (the N-H group) and acceptor (the sulfonyl oxygen atoms). It is highly probable that the crystal structure is stabilized by strong N-H···O hydrogen bonds, which often form characteristic chain or ring patterns in related structures. nih.gov For instance, motifs such as C(8) chains between the amido hydrogen and a sulfonic oxygen are commonly observed in sulfonamide crystals. nih.gov

π-π Interactions: The aromatic pyridine ring can participate in π-π stacking interactions, which would further contribute to the stability of the crystal lattice. nih.govresearchgate.net

The interplay of these noncovalent forces dictates the final arrangement of the molecules in the crystal. rsc.org

Conformational Analysis in the Crystalline State

The conformation of this compound in the crystalline state is determined by the rotational freedom around its single bonds, particularly the C-S bond connecting the pyridine ring to the sulfonamide group. rsc.org Studies on analogous sulfonamides have revealed the existence of different conformers in the solid state, often described as 'syn' or 'anti' depending on the relative orientation of specific groups. nih.govresearchgate.net The specific conformation adopted by this compound would be the one that minimizes steric hindrance while maximizing favorable intermolecular interactions within the crystal lattice. The torsional angles defining the orientation of the sulfonamide group relative to the pyridine ring are key parameters determined by X-ray crystallographic analysis.

Computational and Theoretical Chemistry Studies of 3 Bromopyridine 2 Sulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations, these methods can predict a wide range of molecular characteristics.

Density Functional Theory (DFT) has become a popular method for studying the electronic structure of molecules due to its balance of accuracy and computational efficiency. researchgate.netmdpi.com The geometry optimization process in DFT involves finding the lowest energy arrangement of atoms in a molecule, which corresponds to its most stable three-dimensional structure. mdpi.com This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located.

For pyridine (B92270) and sulfonamide derivatives, DFT calculations are instrumental in determining key structural parameters such as bond lengths and bond angles. doaj.orgnih.gov These theoretical calculations help in understanding the electronic properties that are crucial for a molecule's biological activity and chemical reactivity. nih.gov The substituent groups on a molecule can significantly modify its electronic structure and physicochemical features, which are critical for its biological function. nih.gov

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. nih.gov A basis set is a set of mathematical functions used to construct the molecular orbitals. uni-rostock.de For molecules containing elements like those in 3-Bromopyridine-2-sulfonamide (C, H, Br, N, O, S), split-valence basis sets, such as those from the Pople family (e.g., 6-31G or 6-311G), are commonly employed. nih.govuni-rostock.de These are often augmented with polarization functions (e.g., (d,p)) and diffuse functions (e.g., ++) to provide a more accurate description of the electron distribution, especially in systems with lone pairs and for calculating properties like electron affinity.

The choice of the functional is equally critical. Hybrid functionals, which mix a portion of the exact Hartree-Fock exchange with a DFT exchange-correlation functional, are widely used. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular choice that often provides a good balance between accuracy and computational cost for organic molecules. nih.govresearchgate.net For pyridine-sulfonamide systems, a combination like B3LYP/6-311++G(d,p) is frequently used to investigate molecular structures and properties. irjweb.comresearchgate.net

Table 1: Common Basis Sets and Functionals in DFT Studies

| Component | Examples | Description |

|---|---|---|

| Functionals | B3LYP, CAM-B3LYP, B3PW91, M06-2X | Approximations to the exchange-correlation energy in DFT. Hybrid functionals like B3LYP are widely used for their accuracy. doaj.orgnih.gov |

| Basis Sets | 6-31G*, 6-311G(d,p), 6-311++G(d,p) | A set of functions to build molecular orbitals. Split-valence basis sets are common, with polarization and diffuse functions added for higher accuracy. doaj.orgnih.gov |

Molecular Orbital Theory and Electronic Property Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic properties and reactivity of molecules. The analysis of the frontier molecular orbitals is particularly insightful.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). taylorandfrancis.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. taylorandfrancis.comyoutube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining a molecule's chemical reactivity and kinetic stability. irjweb.com A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.compmf.unsa.ba Conversely, a small energy gap indicates that a molecule is more reactive. mdpi.com The HOMO-LUMO energy gap can be used to understand the bioactivity of a molecule. irjweb.com

The spatial distribution of the HOMO and LUMO is also important. For this compound, the HOMO would likely be localized on the more electron-rich parts of the molecule, while the LUMO would be distributed over the electron-deficient regions.

Table 2: Key Parameters in Frontier Molecular Orbital Analysis

| Parameter | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Relates to the electron-donating ability of a molecule. taylorandfrancis.com |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to the electron-accepting ability of a molecule. taylorandfrancis.com |

Intramolecular charge transfer (ICT) refers to the transfer of electron density from an electron-donating part to an electron-accepting part within the same molecule upon electronic excitation. mdpi.com This phenomenon is often associated with the transition of an electron from the HOMO to the LUMO. mdpi.com The analysis of HOMO and LUMO distributions can reveal the nature of this charge transfer. If the HOMO is localized on one part of the molecule (the donor) and the LUMO is on another (the acceptor), the HOMO→LUMO transition corresponds to an ICT event. In pyridine-sulfonamide systems, the pyridine ring and the sulfonamide group can act as electron-withdrawing or donating groups depending on the substitution pattern, influencing the possibility and nature of ICT.

Electrostatic Potential and Chemical Reactivity Mapping

The molecular electrostatic potential (MEP) is a valuable tool for understanding the charge distribution in a molecule and for predicting its reactive sites. researchgate.netdoaj.org The MEP at a given point in space around a molecule represents the interaction energy of a positive point charge with the molecule's electron density and nuclei.

MEP maps visually represent the electrostatic potential on the molecular surface. Different colors are used to indicate regions of varying potential. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. researchgate.net Blue represents regions of positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. researchgate.net Green denotes areas of neutral potential.

For this compound, an MEP map would likely show negative potential around the oxygen atoms of the sulfonamide group and the nitrogen atom of the pyridine ring, indicating these are potential sites for electrophilic interaction. Regions of positive potential might be found around the hydrogen atoms, particularly the one on the sulfonamide nitrogen. This mapping provides a visual guide to the molecule's chemical reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution Visualization

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different electrostatic potential values.

In the case of this compound, the MEP surface reveals distinct regions of positive and negative electrostatic potential. The regions of negative potential, typically colored red or yellow, are associated with electron-rich areas and are susceptible to electrophilic attack. Conversely, regions of positive potential, usually colored blue, are electron-deficient and are prone to nucleophilic attack.

For pyridine and its derivatives, the nitrogen atom in the pyridine ring generally exhibits a region of negative electrostatic potential, making it a likely site for interaction with electrophiles. nih.gov The distribution and intensity of these potentials can be influenced by the nature and position of substituents on the pyridine ring. nih.govias.ac.in For instance, electron-donating groups tend to increase the negative potential, while electron-withdrawing groups decrease it.

A comparative analysis of substituted pyridines has shown that the depth and accessibility of the minimum in the MEP near the heterocyclic nitrogen atom can be correlated with its susceptibility to N-oxidation. nih.gov Specifically, a deeper and more accessible negative potential suggests a higher likelihood of electrophilic attack at that site.

The MEP map provides a visual representation of the relative polarity of the molecule and helps in understanding its physicochemical properties and chemical reactivity. researchgate.net The localization of positive potential is often found in the vicinity of hydrogen atoms, while negative potential is concentrated near electronegative atoms like oxygen and nitrogen. researchgate.net

Fukui Function Analysis for Identification of Electrophilic and Nucleophilic Sites

Fukui function analysis is a powerful method rooted in density functional theory (DFT) to identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. ias.ac.in It quantifies the change in electron density at a particular point in the molecule when an electron is added or removed.

The Fukui function comes in three main forms:

f+(r) : For nucleophilic attack (electron acceptance), indicating sites most susceptible to attack by a nucleophile.

f-(r) : For electrophilic attack (electron donation), highlighting sites most likely to be attacked by an electrophile.

f0(r) : For radical attack.

A higher value of the Fukui function at a specific atomic site indicates a greater reactivity of that site towards the corresponding type of attack. semanticscholar.org For instance, the site with the highest f-(r) value is the most probable location for an electrophilic attack. semanticscholar.org

While the Fukui function is a valuable tool, the occurrence of negative values in some calculations has been a subject of discussion. ias.ac.inmdpi.com However, various computational approaches have been developed to address this and provide reliable predictions of reactive sites. ias.ac.in

The dual descriptor, which is derived from the Fukui function, is another reactivity indicator that helps to localize electrophilic and nucleophilic centers on a molecule. mdpi.com It is considered by some to be an even better indicator of reactivity as it is less affected by orbital contraction or expansion. mdpi.com

By analyzing the condensed Fukui functions for this compound, it is possible to pinpoint the specific atoms that are most likely to participate in chemical reactions, providing valuable insights for synthetic chemistry and drug design.

Analysis of Intra- and Intermolecular Interactions

Hydrogen Bonding Network Analysis (e.g., N-H…O, C-H…O)

Hydrogen bonds are a dominant intermolecular interaction in sulfonamides. nih.gov The sulfonamide group (-SO2NH2) contains both hydrogen bond donors (the N-H protons) and acceptors (the sulfonyl oxygens), leading to the formation of robust hydrogen bonding networks. nih.gov

In the crystal structures of sulfonamide-containing molecules, N-H…O hydrogen bonds are commonly observed, where the sulfonamide proton interacts with a sulfonyl oxygen of a neighboring molecule. nih.gov This often results in the formation of chains or dimers, which are fundamental motifs in the crystal packing of these compounds. nih.govnih.gov

In addition to the strong N-H…O interactions, weaker C-H…O hydrogen bonds can also contribute to the stability of the crystal structure. These interactions involve a carbon-bound hydrogen atom and an oxygen atom, often from the sulfonyl group. While individually weaker than conventional hydrogen bonds, the cumulative effect of multiple C-H…O interactions can be significant in directing the molecular assembly. biointerfaceresearch.com

Table 1: Common Hydrogen Bond Interactions in Sulfonamides

| Donor | Acceptor | Type of Interaction |

| N-H | O (sulfonyl) | Strong Intermolecular |

| C-H | O (sulfonyl) | Weak Intermolecular |

| N-H | N (pyridine) | Intermolecular |

Reduced Density Gradient (RDG) and Atom in Molecule (AIM) Analyses for Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis is a computational method used to visualize and characterize non-covalent interactions (NCIs) in real space. researchgate.netnih.gov The RDG is a dimensionless quantity derived from the electron density and its first derivative. nih.gov By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix, different types of interactions can be identified. nih.gov

Strong attractive interactions , such as hydrogen bonds, appear as spikes in the low-density, low-gradient region with a large negative value for the second eigenvalue. These are typically colored blue in RDG plots. researchgate.net

Weak van der Waals interactions are characterized by near-zero values of the second eigenvalue and are often colored green. researchgate.net

Strong repulsive interactions , or steric clashes, correspond to large positive values of the second eigenvalue and are represented in red. researchgate.net

The Quantum Theory of Atoms in Molecules (AIM) provides another powerful tool for analyzing chemical bonding and non-covalent interactions. AIM analysis identifies bond critical points (BCPs) between interacting atoms. The properties of the electron density at these BCPs, such as its value and the Laplacian of the electron density, can be used to characterize the nature and strength of the interaction. While AIM is effective for depicting local, pair-wise contacts, RDG analysis offers a complementary view by visualizing non-local interactions over broader regions of space. nih.gov

These methods allow for a detailed investigation of the various non-covalent forces, including hydrogen bonds, van der Waals forces, and steric effects, that govern the structure and stability of this compound. researchgate.netresearchgate.net

Hirshfeld Surface Analysis for Quantitative Assessment of Crystal Packing Interactions

Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. scirp.org The Hirshfeld surface is constructed by partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of all other molecules in the crystal. scirp.org

By mapping various properties onto this surface, such as the normalized contact distance (d_norm), a detailed picture of the intermolecular contacts can be obtained. scirp.orgmdpi.com The d_norm surface uses a red-white-blue color scheme, where:

Red spots indicate contacts that are shorter than the van der Waals radii of the interacting atoms, representing strong interactions like hydrogen bonds. mdpi.commdpi.com

White areas represent contacts that are approximately equal to the van der Waals radii. mdpi.com

Blue regions correspond to contacts that are longer than the van der Waals radii. mdpi.com

Furthermore, the Hirshfeld surface can be decomposed into a 2D fingerprint plot, which provides a quantitative summary of the different types of intermolecular contacts. scirp.org This plot shows the distribution of distances from the surface to the nearest atom inside (d_i) and outside (d_e) the surface. The percentage contribution of each type of contact (e.g., H…H, C…H, O…H) to the total Hirshfeld surface area can be calculated, offering a quantitative measure of their importance in the crystal packing. nih.gov

For this compound, Hirshfeld surface analysis can be used to identify and quantify the key intermolecular interactions, such as hydrogen bonds and other close contacts involving the bromine, oxygen, nitrogen, and hydrogen atoms, which are responsible for the cohesion of the crystal structure. nih.gov

Table 2: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Substituted Pyrimidine Derivative

| Contact Type | Contribution (%) |

| H...H | 24.3 |

| C...H | 20.6 |

| S...H | 30.2 |

| N...H | 6.1 |

| C...N | 8.4 |

| C...S | 4.3 |

| Data is illustrative and based on a similar zinc-3-aminopyridine complex. scirp.org |

Solvent Effects on Molecular Structure, Conformation, and Reactivity

The surrounding solvent environment can have a significant impact on the molecular structure, conformational preferences, and reactivity of a solute molecule like this compound. Computational chemistry offers various solvent models to simulate these effects, ranging from implicit continuum models to explicit solvent models where individual solvent molecules are included in the calculation.

Explicit solvent models provide a more detailed picture by including a number of solvent molecules around the solute. This allows for the specific interactions between the solute and solvent molecules, such as hydrogen bonding, to be explicitly modeled. For a molecule like this compound, which has hydrogen bond donor and acceptor sites, specific interactions with protic solvents like water or alcohols could be particularly important in determining its preferred conformation and reactivity.

For instance, the presence of a solvent can stabilize charged intermediates or transition states, thereby altering the reaction pathway and kinetics compared to the gas phase. The conformational flexibility of the sulfonamide group may also be influenced by the solvent, as different conformers may be preferentially stabilized by interactions with the surrounding solvent molecules.

By performing quantum chemical calculations in the presence of different solvent models, it is possible to gain a deeper understanding of how the properties of this compound are modulated by its environment, which is crucial for predicting its behavior in solution-phase chemical reactions and biological systems.

Derivatization and Analogue Design Strategies for 3 Bromopyridine 2 Sulfonamide

Modification of the Pyridine (B92270) Ring System

The pyridine ring is a key component of the molecule, offering several positions for substitution and annulation to create more complex heterocyclic systems. The electronic nature of the pyridine ring, influenced by the nitrogen atom and the existing bromo and sulfonamide substituents, directs the feasibility and regioselectivity of these modifications.

The C4, C5, and C6 positions of the 3-bromopyridine-2-sulfonamide core are available for functionalization to modulate molecular properties. A variety of modern organic chemistry techniques can be employed for this purpose.

Directed Lithiation and Cross-Coupling: Halogen-metal exchange of the bromine at the C3 position using organolithium reagents can generate a 3-lithiopyridine intermediate. researchgate.net This nucleophilic species can then react with various electrophiles. More advanced strategies focus on direct C-H functionalization. For instance, conversion of the parent pyridine to a pyridine N-oxide activates the C2 and C6 positions for C-H arylation. researchgate.netberkeley.edu This strategy could be adapted to functionalize the C6 position. Similarly, palladium-catalyzed direct C-H arylation of pyridine N-oxides with potassium aryltrifluoroborates offers another route to introduce aryl groups at positions ortho to the nitrogen. rsc.org

Pyridyne Intermediates: The reaction of 3-bromopyridines with strong bases can lead to the formation of pyridyne intermediates. Mechanistic studies have shown that 3-bromopyridines can isomerize to 4-bromopyridines via these intermediates, leading to selective substitution at the C4 position with nucleophiles like amines and alcohols. researchgate.net This provides a specific method for introducing diversity at the C4 position.

Electrochemical Functionalization: Recent advances have demonstrated the utility of electrochemical methods for the meta-C–H sulfonylation of pyridines. nih.gov This involves a temporary dearomatization of the pyridine ring to activate the C5 position (meta to the nitrogen) for reaction with nucleophilic sulfinates. nih.gov This strategy could be explored for introducing sulfonyl groups at the C5 position of the core scaffold.

Table 1: Potential Substitution Reactions on the Pyridine Ring

| Position | Reaction Type | Potential Reagents | Resulting Substituent |

| C4 | Nucleophilic Aromatic Substitution (via Pyridyne) | R-OH/Base, R-NH2/Base | -OR, -NHR |

| C5 | Electrochemical C-H Functionalization | R-SO2Na / Electrolysis | -SO2R |

| C6 | Directed C-H Arylation (via N-oxide) | Ar-B(OR)2 / Pd catalyst | -Ar |

Annulation, or ring-forming, reactions build new rings onto the existing pyridine core, leading to the creation of fused bicyclic or polycyclic heterocyclic systems. These strategies significantly increase the structural complexity and rigidity of the resulting analogues. Common methods include cyclization, cycloaddition, and tandem reactions. airo.co.in

For instance, a this compound derivative functionalized with an appropriate group can serve as a precursor for annulation. If an enyne moiety is introduced onto the pyridine ring, it can undergo tandem annulation to yield functionalized pyridine or pyrrole (B145914) derivatives. beilstein-journals.org Lewis acid-mediated aza-annulation of enynyl azides is another powerful method for constructing substituted pyridines. beilstein-journals.org

Another approach involves intramolecular cyclization. For example, a derivative of the core molecule bearing a suitable side chain at the C3 or C4 position could undergo cyclization to form a new five- or six-membered ring. Thrope-Ziegler cyclization is a classic method used to synthesize fused systems like furopyridines from appropriate precursors. researchgate.net Similarly, [3+3] and [4+2] annulation reactions are effective strategies for constructing diverse chiral heterocyclic frameworks from suitable building blocks. nih.gov A series of novel furo[2,3-b]pyridine (B1315467) and pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one derivatives have been prepared using selective O-alkylation followed by cyclization. nih.gov

Diversification of the Sulfonamide Moiety

The sulfonamide group (-SO2NH2) is a critical pharmacophore that can be readily modified. Diversification at this site, particularly on the nitrogen atom, is a cornerstone of analogue design to fine-tune properties such as acidity, hydrogen bonding capability, and lipophilicity.

The two hydrogen atoms on the sulfonamide nitrogen are amenable to substitution with a wide range of alkyl, aryl, or acyl groups.

N-Alkylation: The sulfonamide nitrogen can be alkylated using various alkyl halides in the presence of a base. Selective N-alkylation protocols have been developed for related heterocyclic systems, which can be adapted for this compound. dntb.gov.ua Introducing alkyl chains of varying lengths, branching, or cyclic nature can systematically alter the lipophilicity and steric profile of the molecule.

N-Arylation: The introduction of aryl groups can be achieved through copper- or palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, between the sulfonamide and an aryl halide. wikipedia.org This strategy allows for the incorporation of a diverse array of substituted phenyl rings or other heteroaromatic systems.

N-Acylation: Reaction with acyl chlorides or anhydrides yields N-acylsulfonamides. This modification introduces a carbonyl group, which can act as a hydrogen bond acceptor and alters the electronic properties of the sulfonamide nitrogen. Asymmetric N-acylative desymmetrization of related sulfonimidamides has been achieved using chiral pyridine-N-oxide catalysts, highlighting the advanced synthetic control possible at this position. nih.gov

Table 2: Representative N-Substitutions of the Sulfonamide Moiety

| Substituent (R) in -SO2NHR | Reagent Type | Reaction Name | Purpose of Modulation |

| Methyl, Ethyl, Cyclohexyl | Alkyl Halide (e.g., CH3I) | N-Alkylation | Increase lipophilicity, alter steric bulk |

| Phenyl, 4-Fluorophenyl | Aryl Halide (e.g., Ph-Br) | Buchwald-Hartwig Amination | Introduce aromatic interactions, modulate electronics |

| Acetyl, Benzoyl | Acyl Chloride (e.g., AcCl) | N-Acylation | Introduce H-bond acceptor, alter acidity |

While the core molecule is a pyridine-based sulfonamide, a broader analogue design strategy involves synthesizing related compounds where the "R" group of the R-SO2-NH2 moiety is varied. This is typically achieved by starting from a diverse set of sulfonyl chlorides and reacting them with an amine. The synthesis of pyridine-2-sulfonyl chloride itself can be accomplished by the oxidation of 2-mercaptopyridine (B119420). lookchem.com By starting with variously substituted 2-mercaptopyridines, a library of corresponding sulfonyl chlorides can be generated, which are key precursors for sulfonamide synthesis. chemicalbook.com

A particularly innovative strategy involves the reverse process: the conversion of a stable, primary sulfonamide back into a highly reactive sulfonyl chloride. A method using a pyrylium (B1242799) salt (Pyry-BF4) as an activating agent allows for the mild and selective transformation of primary sulfonamides into their corresponding sulfonyl chlorides. nih.gov This "late-stage" functionalization enables the diversification of a core sulfonamide structure by reacting the newly formed sulfonyl chloride with a variety of different nucleophiles (e.g., amines, alcohols), providing access to a wide range of analogues from a common intermediate. nih.gov

Advanced Click Chemistry Applications for Modular Derivatization

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and modular approach for derivatization. organic-chemistry.orgmdpi.com This strategy involves functionalizing the this compound core with either an alkyne or an azide (B81097) "handle." This functionalized core can then be rapidly and reliably joined with a diverse library of complementary azide- or alkyne-containing fragments. nih.gov

The handle can be installed at several positions:

On the Pyridine Ring: A substituent on the C4, C5, or C6 position could be an alkyne or an azide, or a group that can be converted to one.

On the Sulfonamide Nitrogen: N-alkylation of the sulfonamide with a propargyl group (containing an alkyne) or an azidoalkyl group is a straightforward method to prepare the molecule for click ligation.

Once the handle is in place, reaction with a library of partners generates a series of triazole-linked analogues. The 1,2,3-triazole ring formed is not just a linker; it is a stable, aromatic heterocycle that can participate in hydrogen bonding and dipole interactions, thus acting as a pharmacophoric element itself. This approach has been successfully used to synthesize libraries of benzenesulfonamide (B165840) derivatives bearing triazole rings as carbonic anhydrase inhibitors. mdpi.comnih.gov

Another advanced click reaction is Sulfur Fluoride Exchange (SuFEx), which involves the reaction of sulfonyl fluorides (or related species) with silyl (B83357) ethers. nih.gov Accelerated SuFEx Click Chemistry (ASCC) provides a robust platform for the modular synthesis of functional molecules by creating stable sulfonate linkages. nih.govrsc.org This could be applied to link the this compound core to other molecular fragments through a sulfonate ester bridge.

Combinatorial Chemistry Approaches for Library Generation and Structure-Property Relationship Studies

Combinatorial chemistry is a powerful strategy in medicinal chemistry for the rapid synthesis of a large number of distinct but structurally related molecules, known as a chemical library. koreascience.kreurjchem.com This high-throughput approach is instrumental in drug discovery for identifying lead compounds and for optimizing their biological activity through the systematic exploration of structure-property relationships. koreascience.krresearchgate.net For a scaffold like this compound, combinatorial methods allow for the systematic modification of its key structural components to probe their influence on chemical and biological properties.